N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2S and its molecular weight is 408.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
One of the primary areas of research involves the synthesis of derivatives related to N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide and evaluating their anticonvulsant activities. For instance, Aktürk et al. (2002) conducted a study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, assessing their anticonvulsant activity against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antiprotozoal Activity
Research has also extended into the antiprotozoal activity of related compounds. Pérez‐Villanueva et al. (2013) synthesized a series of novel derivatives and tested them against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, revealing strong activity with IC50 values in the nanomolar range (Pérez‐Villanueva et al., 2013).
Glutaminase Inhibition for Cancer Therapy
Another significant application is in the field of cancer therapy, where derivatives of this compound have been synthesized and evaluated as glutaminase inhibitors. Shukla et al. (2012) synthesized BPTES analogs, identifying compounds with potent inhibition of kidney-type glutaminase (GLS), which is crucial for understanding therapeutic potentials in cancer treatment (Shukla et al., 2012).
Herbicidal Applications
The compound and its derivatives have also been explored for their potential as herbicides. Weisshaar and Böger (1989) investigated chloroacetamide derivatives' inhibition of fatty acid synthesis in green algae, which translates into applications for controlling annual grasses and broad-leaved weeds in agricultural settings (Weisshaar & Böger, 1989).
Novel Anticancer Compounds
Yushyn, Holota, and Lesyk (2022) focused on the synthesis of novel hybrid molecules combining pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties for anticancer properties. This research highlights a cost-effective approach to developing drug-like small molecules with potential anticancer activities (Yushyn, Holota, & Lesyk, 2022).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-25-16-7-4-13(20)10-15(16)22-17(24)11-26-18-21-8-9-23(18)14-5-2-12(19)3-6-14/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBDGWMQAQBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.